4-(Methylamino)-1-(3-pyridyl)-1-butanol-1,2',3',4',5',6'-13C6 is a chemically labeled compound utilized primarily in scientific research, particularly in the fields of chemistry and biology. This compound features a pyridine ring, a structural component frequently found in biologically active molecules. The incorporation of carbon-13 isotopes enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, facilitating detailed tracking of its behavior in various chemical and biological contexts.
This compound is classified as a labeled biochemical, specifically a derivative of 4-(methylamino)-1-(3-pyridyl)-1-butanol. It is cataloged under the CAS number 1216991-24-0. The labeling with carbon-13 isotopes makes it particularly valuable for studies involving metabolic pathways and molecular interactions .
The synthesis of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-1,2',3',4',5',6'-13C6 typically involves the introduction of carbon-13 isotopes at designated positions within the molecule. Various synthetic routes can be employed, including:
Industrial production may involve automated synthesis processes with strict quality control measures to guarantee purity and isotopic labeling accuracy. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often used to confirm the composition and labeling efficiency of the final product .
The molecular formula for 4-(Methylamino)-1-(3-pyridyl)-1-butanol-1,2',3',4',5',6'-13C6 is C10H15N3O, with a specific isotopic composition due to the carbon-13 labeling. The presence of a pyridine ring contributes to its chemical properties and reactivity. The structure can be represented as follows:
The carbon atoms are arranged such that specific positions are labeled with carbon-13 isotopes, which can be crucial for NMR studies .
4-(Methylamino)-1-(3-pyridyl)-1-butanol-1,2',3',4',5',6'-13C6 is capable of undergoing several types of chemical reactions:
The mechanism of action for 4-(Methylamino)-1-(3-pyridyl)-1-butanol-1,2',3',4',5',6'-13C6 involves its interaction with specific molecular targets. The pyridine moiety can bind to various enzymes and receptors, modulating their activity and resulting in alterations in cellular processes. The carbon-13 labeling provides researchers with valuable insights into these interactions by allowing detailed tracking through NMR spectroscopy.
The physical properties of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-1,2',3',4',5',6'-13C6 include:
Chemical properties include:
Relevant data on these properties can be obtained from various chemical databases .
4-(Methylamino)-1-(3-pyridyl)-1-butanol-1,2',3',4',5',6'-13C6 has diverse applications in scientific research:
This compound's unique properties make it an essential tool for advancing research across multiple scientific disciplines.
Tobacco-specific nitrosamines (TSNAs) represent a class of potent carcinogens generated during tobacco processing and combustion. Among these, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a major pulmonary carcinogen, metabolized primarily to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL). The stable isotope-labeled analog, 4-(Methylamino)-1-(3-pyridyl)-1-butanol-1,2',3',4',5',6'-13C6 (hereafter NNAL-13C6), serves as an indispensable tool for elucidating the metabolic activation, DNA adduct formation, and carcinogenic mechanisms of NNK. Its structural specificity and isotopic labeling enable precise tracking in complex biological matrices, advancing understanding of tobacco-related cancers [3] [5] [10].
NNAL-13C6 (CAS 1216991-24-0) is a carbon-13 isotopologue of NNAL, where six carbon atoms (positions 1,2',3',4',5',6' of the pyridine ring) are replaced by the stable isotope 13C. Its molecular formula is (13C)6C4H16N2O, with a molecular weight of 186.20 g/mol [1] [7]. Structurally, it consists of:
This configuration mirrors the reduced metabolite of NNK, formed via carbonyl reduction by 11β-hydroxysteroid dehydrogenases (11β-HSDs) or aldo-keto reductases (AKRs). The intact pyridine ring enables receptor interactions, while the methylamino group participates in bioactivation to DNA-alkylating species [8] [10]. NNAL-13C6’s structural fidelity ensures it recapitulates the biochemistry of endogenous NNAL, making it critical for quantifying exposure and metabolic flux in in vitro and in vivo models [3].
Property | Specification |
---|---|
Systematic Name | 4-(Methylamino)-1-(3-pyridyl)-1-butanol-1,2',3',4',5',6'-13C6 |
CAS Registry Number | 1216991-24-0 |
Molecular Formula | (13C)6C4H16N2O |
Molecular Weight | 186.20 g/mol |
Chemical Class | Stable Isotope-Labeled Amino Alcohol |
Parent Compound | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) |
Physical Form | Pale yellow oil |
Solubility | Chloroform, methanol, ethyl acetate |
Stable isotope labeling (e.g., 13C, 15N) provides unmatched precision in tracing the metabolic fate of TSNAs. NNAL-13C6’s six 13C atoms create a distinct mass shift detectable via liquid chromatography–tandem mass spectrometry (LC-MS/MS), enabling discrimination from endogenous NNAL in biological samples. This specificity is crucial for:
NNAL-13C6 bypasses limitations of radiolabeled tracers (e.g., safety, disposal) while offering superior sensitivity. Studies quantifying NNAL-glucuronide in smoker urine use 13C-labeled internal standards to correct for matrix effects and ion suppression, achieving detection limits <5 pg/mL [3]. Furthermore, isotope dilution techniques with NNAL-13C6 have refined pharmacokinetic models of TSNA accumulation, revealing dose-dependent differences in metabolic clearance between smokers and smokeless tobacco users [5] [6].
Application | Mechanistic Insight | Technical Advantage |
---|---|---|
NNAL Biomarker Assays | Correlates urinary NNAL with NNK exposure dose | Eliminates background interference in MS |
DNA Adduct Mapping | Identifies lung/liver adduct hotspots | Enables nanoLC-MS/MS localization of 13C-adducts |
Enzyme Kinetics | Measures Km/Vmax of AKRs/UGTs for NNAL | Distinguishes substrate vs. product isotopes |
Tissue Distribution | Quantifies fetal uptake of NNK metabolites | Avoids radioactivity use in pregnancy models |
Research into pyridine-containing nitrosamines has evolved through three distinct phases:
Discovery and Carcinogenicity (1970s–1980s):NNK and NNAL were first isolated from tobacco smoke in 1978 by Hecht et al. [5] [6]. Animal studies established NNK as a potent multi-organ carcinogen, inducing lung tumors in rodents at doses replicating human exposure (50–100 ng/kg). NNAL, identified as a major metabolite, retained carcinogenicity via tissue-specific bioactivation [5] [6] [8].
Metabolic Elucidation (1990s–2000s):The advent of isotope labeling enabled metabolic mapping. 14C-NNK studies revealed:
Decade | Milestone | Impact |
---|---|---|
1970s | Isolation of NNK/NNAL from tobacco | Identified TSNA as major carcinogens |
1980s | In vivo carcinogenicity testing (rodents) | Established organ-specific tumorigenicity |
1990s | Metabolic studies using 14C labels | Mapped α-hydroxylation/glucuronidation pathways |
2000s | Synthesis of 13C-labeled NNAL (e.g., NNAL-13C6) | Enabled high-precision biomarker quantification |
2010s | NNAL-DNA adductomics using LC-HRMS | Linked adduct persistence to mutation hotspots |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8